N'-(4-Methoxybenzoyl)nicotinohydrazide
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Overview
Description
N’-(4-Methoxybenzoyl)nicotinohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a nicotinic acid moiety linked to a 4-methoxybenzoyl group through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methoxybenzoyl)nicotinohydrazide typically involves the reaction of nicotinic acid hydrazide with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for N’-(4-Methoxybenzoyl)nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Methoxybenzoyl)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
N’-(4-Methoxybenzoyl)nicotinohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticonvulsant properties and binding affinity to gamma-aminobutyric acid (GABA) receptors.
Material Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of N’-(4-Methoxybenzoyl)nicotinohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to bind to GABA receptors, potentially modulating their activity and exerting anticonvulsant effects . The compound’s hydrazide group can form hydrogen bonds with target proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
N’-(4-Chlorobenzylidene)nicotinohydrazide: Known for its potent anticonvulsant activity.
N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide: Studied for its unique binding properties and potential therapeutic applications.
4-Methoxybenzoyl chloride: A precursor in the synthesis of various hydrazides and other organic compounds.
Uniqueness
N’-(4-Methoxybenzoyl)nicotinohydrazide stands out due to its specific combination of a nicotinic acid moiety and a 4-methoxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H13N3O3 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
N'-(4-methoxybenzoyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H13N3O3/c1-20-12-6-4-10(5-7-12)13(18)16-17-14(19)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,18)(H,17,19) |
InChI Key |
NFXQJHKPQIMGJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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